molecular formula C17H14N4O3S3 B3305697 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 923678-69-7

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B3305697
CAS No.: 923678-69-7
M. Wt: 418.5 g/mol
InChI Key: HEPKQOYDZUTJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 923678-69-7) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and antimicrobial research. This compound features a benzothiazole-2-carboxamide core linked to a second benzothiazole ring bearing a dimethylsulfamoyl substituent, a structural motif commonly associated with bioactive molecules . Benzothiazole derivatives are extensively investigated for their potent biological activities, particularly as antimicrobial agents . Research on analogous structures has demonstrated that such compounds can exhibit promising activity against a range of Gram-positive and Gram-negative bacteria, including S. aureus and E. coli , by targeting essential bacterial enzymes . The presence of the sulfonamide group is of specific pharmacological interest, as it is known to facilitate inhibition of key enzymes like dihydropteroate synthase (DHPS), a established target in anti-folate therapy . With a molecular formula of C17H14N4O3S3 and a molecular weight of 418.51 g/mol, this compound is supplied with a purity of 90% and above for research applications . It is intended for non-human research purposes only and is not designed for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S3/c1-21(2)27(23,24)10-7-8-12-14(9-10)26-17(19-12)20-15(22)16-18-11-5-3-4-6-13(11)25-16/h3-9H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPKQOYDZUTJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves a multi-step process:

  • Formation of the benzothiazole ring: : This is generally achieved via cyclization reactions involving ortho-amino thiophenols and carboxylic acids or their derivatives under acidic conditions.

  • Dimethylsulfamoyl group introduction: : The dimethylsulfamoyl moiety is typically introduced via nucleophilic substitution reactions.

  • Amidation reaction: : Finally, amidation to form the carboxamide linkage involves coupling agents such as carbodiimides under mild to moderate conditions.

Industrial Production Methods

Industrial production of this compound might involve more streamlined methods to enhance yield and reduce costs. Methods such as continuous flow synthesis, microwave-assisted organic synthesis (MAOS), and optimization of reaction conditions play a key role.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various reactions, including:

  • Oxidation: : Reacts with strong oxidizing agents, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reductive reactions can modify the sulfamoyl or benzothiazole groups.

  • Substitution: : Electrophilic or nucleophilic substitutions alter different parts of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, peracids, etc.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride, etc.

  • Substitution reagents: : Halogens, alkyl halides, etc., under catalyzed or non-catalyzed conditions.

Major Products

The products of these reactions depend on the conditions but often include modified benzothiazole derivatives with altered electronic and steric properties.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide finds application in:

  • Chemistry: : Used as an intermediate in organic synthesis for constructing complex molecules.

  • Biology: : Explored for its potential in modulating biological pathways.

  • Medicine: : Investigated for its anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry: : Utilized in the development of materials with specific properties, like fluorescence or catalytic activity.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. It can modulate biochemical pathways by binding to these targets and altering their activity. Detailed studies reveal pathways such as oxidative stress response and signal transduction are commonly involved.

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs differ in substituents on the benzothiazole core or the carboxamide moiety. Representative examples include:

Compound Name Substituent Modifications Key Features
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) Trifluoromethyl at C6; trimethoxyphenyl-acetamide side chain High CK-1δ inhibition (pIC50 = 7.8); GlideXP score = −3.78 kcal/mol
N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide Diethylsulfamoyl at C6; diphenylacetamide side chain Larger alkyl groups (diethyl vs. dimethyl) may enhance steric bulk
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide Cyclopropanecarboxamide substituent Reduced molecular weight (C13H15N3O3S2) vs. target compound; screening candidate
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) 4-Methylpiperazine-acetamide side chain Anticancer activity via coupling with 2-chloroacetamide

Physicochemical Properties

  • Crystallography: tert-Butyl derivatives () exhibit non-planar conformations due to steric hindrance from substituents. The dimethylsulfamoyl group in the target compound may similarly influence crystal packing and hydrogen bonding .

Key Research Findings and Trends

Substituent Effects :

  • C6 Position : Electron-withdrawing groups (e.g., sulfamoyl, trifluoromethyl) enhance enzyme inhibition (e.g., CK-1δ) by stabilizing ligand-receptor interactions .
  • Carboxamide Side Chains : Bulky groups (e.g., diphenylacetamide) may improve antimicrobial activity but reduce solubility, whereas smaller groups (e.g., cyclopropane) balance bioavailability .

Therapeutic Potential: Analogs with sulfamoyl groups (e.g., dimethyl or diethyl) show promise in neuroprotection (CK-1δ inhibition) and infectious disease (anti-TB) . Piperazine and morpholine derivatives (e.g., ) highlight versatility in targeting diverse pathways (e.g., cancer, metabolic regulation) .

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by its complex structure, featuring a benzothiazole moiety linked to a dimethylsulfamoyl group. Its molecular formula is C16H18N2O3S2C_{16}H_{18}N_2O_3S_2, indicating the presence of two nitrogen atoms, three oxygen atoms, and two sulfur atoms. The unique combination of these functional groups contributes to its biological activity.

Table 1: Structural Features of this compound

ComponentDescription
Benzothiazole MoietyProvides aromatic stability and potential for electrophilic reactions
Dimethylsulfamoyl GroupEnhances nucleophilic substitution capabilities
Amide BondSusceptible to hydrolysis under acidic or basic conditions

Preliminary studies suggest that this compound exhibits significant biological activity as an apoptosis promoter . This compound appears to influence cancer cell death pathways by inhibiting specific proteins involved in cell survival. The interaction studies indicate its binding affinity to proteins that regulate apoptosis and cell proliferation.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells. A study demonstrated that treatment with this compound resulted in increased markers of apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.
  • Protein Interaction Studies : Interaction studies have focused on how this compound binds to proteins involved in apoptotic signaling pathways. These studies are crucial for understanding the mechanism by which the compound exerts its anticancer effects. For instance, it has been shown to inhibit proteins that promote cell survival, thereby enhancing the susceptibility of cancer cells to programmed cell death.
  • Comparative Studies : In comparative analyses with other benzothiazole derivatives, this compound exhibited superior anticancer properties, highlighting its unique efficacy profile among similar compounds .

Table 2: Summary of Biological Activities

Activity TypeFindings
Apoptosis InductionSignificant increase in apoptotic markers in cancer cells
Protein InhibitionInhibits cell survival proteins
Comparative EfficacyOutperforms similar benzothiazole derivatives

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis typically involves coupling a substituted benzothiazole amine with a benzothiazole carboxylic acid derivative. Key steps include:

  • Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate amide bond formation .
  • Purification via column chromatography or recrystallization to isolate the product from byproducts.
  • Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are critical for characterizing its molecular structure?

  • X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positioning (e.g., dimethylsulfamoyl group at position 6). Software like SHELXL is widely used for refinement .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and verify substituent integration (e.g., methyl groups in dimethylsulfamoyl) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. How can researchers assess its biological activity in preliminary studies?

  • In vitro assays : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using cell viability assays (e.g., MTT) or enzymatic inhibition tests (e.g., DprE1 enzyme inhibition for antitubercular activity) .
  • Dose-response curves : Determine IC₅₀ values to quantify potency.
  • Control experiments : Compare with known inhibitors (e.g., rifampicin for DprE1) to validate specificity .

Advanced Research Questions

Q. What strategies address poor solubility in aqueous media during pharmacological testing?

  • Co-solvent systems : Use DMSO-water mixtures or surfactants (e.g., Tween-80) to enhance dissolution .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) to improve bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Substituent modification : Replace the dimethylsulfamoyl group with sulfonamide or carbamate moieties to evaluate steric/electronic effects on target binding .
  • Scaffold hopping : Integrate the benzothiazole core into hybrid structures (e.g., benzothiazole-oxadiazole hybrids) to exploit synergistic interactions .
  • Molecular docking : Use software like AutoDock to predict binding affinities with targets (e.g., Mycobacterium tuberculosis DprE1) .

Q. What mechanistic insights explain its enzyme inhibition properties?

  • Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Kᵢ values .
  • X-ray crystallography : Resolve co-crystal structures of the compound bound to its target enzyme to identify critical binding interactions (e.g., hydrogen bonds with catalytic residues) .
  • Mutagenesis studies : Validate key residues involved in binding by creating enzyme mutants and testing inhibition efficacy .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Standardize assay protocols : Ensure consistent cell lines, enzyme sources, and incubation conditions .
  • Control for compound stability : Verify integrity via HPLC before assays to rule out degradation artifacts .
  • Meta-analysis : Compare datasets from multiple studies to identify trends or confounding variables (e.g., solvent effects) .

Q. What advanced techniques validate its stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes, followed by LC-MS to identify degradation products .
  • Plasma stability assays : Incubate with human/animal plasma and quantify remaining compound via LC-MS/MS .
  • Microsomal metabolism : Use liver microsomes to predict metabolic pathways and half-life .

Q. How can in silico modeling optimize its pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity risks based on lipophilicity (LogP) and polar surface area .
  • QSAR modeling : Correlate structural descriptors (e.g., Hammett constants) with activity data to prioritize analogs .
  • Molecular dynamics simulations : Simulate drug-target interactions over time to assess binding stability .

Q. What interdisciplinary approaches enhance its application in drug discovery?

  • Chemical biology : Use photoaffinity labeling to map target engagement in live cells .
  • Materials science : Explore its utility in organic semiconductors by analyzing charge-transfer properties via cyclic voltammetry .
  • Toxicogenomics : Profile gene expression changes in treated cells to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.